Cas no 1152110-49-0 (Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate)

Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
- EN300-7088405
- 1152110-49-0
- SCHEMBL1190328
- phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate
- REDMGWHSUADHFO-BETUJISGSA-N
- phenylmethyl (cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate
- Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate
-
- Inchi: 1S/C14H19NO4/c16-8-12-6-15(7-13(12)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,16-17H,6-10H2/t12-,13+
- InChI Key: REDMGWHSUADHFO-BETUJISGSA-N
- SMILES: OC[C@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1CO
Computed Properties
- Exact Mass: 265.13140809g/mol
- Monoisotopic Mass: 265.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70Ų
- XLogP3: 0.5
Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7088405-1.0g |
benzyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
1152110-49-0 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
Enamine | EN300-7088405-0.25g |
benzyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
1152110-49-0 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
Enamine | EN300-7088405-10.0g |
benzyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
1152110-49-0 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
Enamine | EN300-7088405-0.5g |
benzyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
1152110-49-0 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-7088405-0.1g |
benzyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
1152110-49-0 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-7088405-2.5g |
benzyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
1152110-49-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-7088405-5.0g |
benzyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
1152110-49-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
Enamine | EN300-7088405-0.05g |
benzyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
1152110-49-0 | 95.0% | 0.05g |
$647.0 | 2025-03-12 |
Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate
Comprehensive Overview of Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate (CAS No. 1152110-49-0)
Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate (CAS No. 1152110-49-0) is a specialized organic compound with significant applications in pharmaceutical research and fine chemical synthesis. This compound, characterized by its cis-configuration and dual hydroxymethyl functional groups, has garnered attention for its potential role in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its unique structural features, including the pyrrolidine core and carboxylate ester moiety, make it a versatile intermediate in medicinal chemistry.
The growing interest in Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate aligns with current trends in targeted drug delivery and biocompatible materials. Researchers are exploring its utility in sustainable synthesis methods, addressing the demand for greener alternatives in chemical manufacturing. The compound's hydrophilic-lipophilic balance (HLB) properties also make it relevant for formulations requiring controlled solubility, a topic frequently searched in pharmacokinetics studies.
From a technical perspective, the CAS No. 1152110-49-0 identifier ensures precise tracking in regulatory and safety databases, a critical aspect for laboratories complying with Good Manufacturing Practices (GMP). Analytical techniques such as HPLC and NMR are commonly employed to verify the purity and stereochemistry of this compound, reflecting its importance in quality control protocols. These methodologies are frequently queried in academic and industrial forums, underscoring the compound's niche yet impactful role.
Innovations in catalysis and asymmetric synthesis have further highlighted the relevance of Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate. Its chiral centers offer opportunities for enantioselective transformations, a hot topic in organic chemistry research. Recent publications have investigated its derivatives as potential ligands for metal-catalyzed reactions, aligning with the broader interest in transition-metal catalysis and C-H activation strategies.
In the context of intellectual property, patents referencing this compound often focus on its application in peptide mimetics and bioactive scaffolds. Such developments resonate with the pharmaceutical industry's push toward personalized medicine and high-throughput screening. The compound's structural flexibility allows for modular modifications, a feature highly valued in combinatorial chemistry and fragment-based drug design.
Environmental and safety assessments of CAS No. 1152110-49-0 emphasize its low ecotoxicity profile, a factor increasingly prioritized in green chemistry initiatives. This aligns with global searches for biodegradable intermediates and non-toxic reagents, particularly in the context of circular economy principles. Regulatory frameworks such as REACH and FDA guidelines provide additional context for its safe handling and disposal.
Future prospects for Phenylmethyl(cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate include explorations in nanotechnology and drug-eluting systems, where its physicochemical properties could enhance carrier efficiency. As the scientific community continues to investigate multi-functional building blocks, this compound remains a compelling subject for both academic and industrial research, bridging gaps between molecular design and practical applications.
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